N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14807250
Molecular Formula: C18H16BrN3O2
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrN3O2 |
|---|---|
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | MUBMRMFDCFDVRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Introduction
N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of acetamides. It is characterized by its structural components, which include an indole ring system and an acetylamino group attached to a phenyl ring. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Potential Applications
Compounds with similar structures, such as indole-based acetamides, have been studied for their antitumor and other biological activities. For example, 2-(1H-indol-3-yl)-2-oxo-acetamides have shown antitumor effects against solid tumors like colon and lung cancers . While specific data on N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is not available, its structural features suggest potential applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the indole ring and the attachment of the acetamide and acetylamino groups. Characterization methods like NMR, IR spectroscopy, and mass spectrometry are commonly used to verify the structure and purity of the compound.
| Synthesis Steps | Description |
|---|---|
| Indole Ring Formation | Often achieved through Fischer indole synthesis or other methods. |
| Acetamide Formation | Typically involves the reaction of an amine with an acyl chloride. |
| Acetylamino Group Attachment | May involve acetylation reactions. |
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